molecular formula C11H9F3N2O2 B13670260 Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate CAS No. 944898-25-3

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate

Cat. No.: B13670260
CAS No.: 944898-25-3
M. Wt: 258.20 g/mol
InChI Key: ZECWNQFHVWKQMT-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is a compound that belongs to the class of benzimidazole derivatives The trifluoromethyl group in its structure is known for its significant impact on the chemical and biological properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzimidazole: Similar in structure but lacks the ethyl ester group.

    Trifluoromethylbenzimidazole-2-carboxylic acid: Similar but without the ethyl ester group.

    Ethyl benzimidazole-2-carboxylate: Similar but lacks the trifluoromethyl group.

Uniqueness

Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

944898-25-3

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-7-4-3-6(11(12,13)14)5-8(7)16-9/h3-5H,2H2,1H3,(H,15,16)

InChI Key

ZECWNQFHVWKQMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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